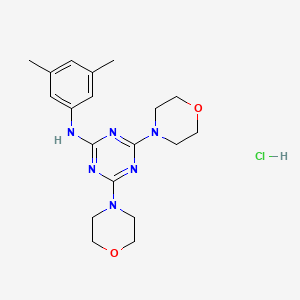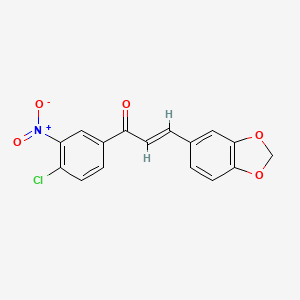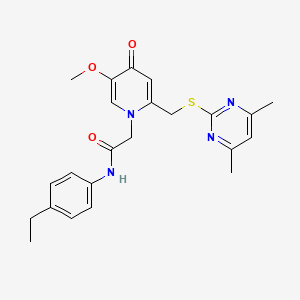![molecular formula C14H13BrN2O B2904455 2-bromo-3,4-dimethyl-6-[(E)-phenyldiazenyl]phenol CAS No. 905810-03-9](/img/structure/B2904455.png)
2-bromo-3,4-dimethyl-6-[(E)-phenyldiazenyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-bromo-3,4-dimethyl-6-[(E)-phenyldiazenyl]phenol” is a complex organic compound. It is a derivative of bromophenol, which is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . Bromophenols can be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol .
Aplicaciones Científicas De Investigación
Oxidation and Water Treatment
The study by Jiang et al. (2014) explores the oxidation kinetics of bromophenols (BrPs) during water treatment with potassium permanganate [Mn(VII)]. This process leads to the formation of brominated polymeric products, such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs), which have altered toxicological effects compared to BrP precursors. Understanding the reactivity and fate of these products is crucial for the safe application of Mn(VII) in treating BrP-containing waters Jiang et al., 2014.
Synthesis and Characterization of Derivatives
Rearrangements and transformations in chemical synthesis provide a pathway to novel compounds with potential applications in material science and pharmacology. For instance, Xu et al. (2010) report on the facile synthesis of 2-(phenylthio)phenols through copper(I)-catalyzed tandem transformations, highlighting the versatility of bromophenol derivatives in synthetic chemistry Xu et al., 2010.
Antioxidant and Anticancer Activities
The exploration of bromophenol derivatives for biomedical applications is a growing area of interest. Dong et al. (2022) synthesized and evaluated methylated and acetylated bromophenol derivatives for their antioxidant and anticancer activities. These compounds showed potential in ameliorating oxidative damage and inducing apoptosis in cancer cells, indicating their value in drug development Dong et al., 2022.
Spectroscopic and Structural Analysis
Understanding the structural and spectroscopic properties of bromophenol derivatives is crucial for their application in various fields. Kocaokutgen et al. (2005) characterized the novel azo-ester compound 2,6-dimethyl-4-(4-tert-butylphenyldiazenyl)phenyl acrylate, revealing insights into its crystal structure and thermal behavior. Such studies are essential for the development of new materials with specific optical and thermal properties Kocaokutgen et al., 2005.
Transition Metal Complexes and Biological Evaluation
The synthesis and biological evaluation of sulfonamide-derived compounds and their transition metal complexes, as reported by Chohan and Shad (2011), demonstrate the potential of bromophenol derivatives in medicinal chemistry. These compounds exhibit moderate to significant antibacterial and antifungal activity, underscoring the importance of bromophenol derivatives in developing new antimicrobial agents Chohan & Shad, 2011.
Propiedades
IUPAC Name |
2-bromo-3,4-dimethyl-6-phenyldiazenylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-9-8-12(14(18)13(15)10(9)2)17-16-11-6-4-3-5-7-11/h3-8,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSREBFVMBEUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)O)N=NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[(9-Ethylcarbazol-3-yl)methyl]spiro[1,2-dihydroisoquinoline-4,4'-piperidine]-3-one](/img/structure/B2904372.png)
![2,5-difluoro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2904373.png)
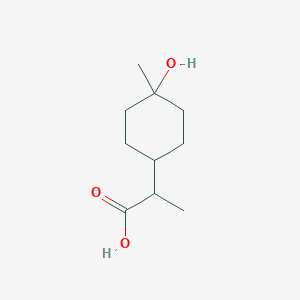
![(E)-N-[4-Methylsulfanyl-1-oxo-1-[3-(trifluoromethyl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2904375.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2904378.png)
![N-cycloheptyl-3-(3-phenyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2904379.png)
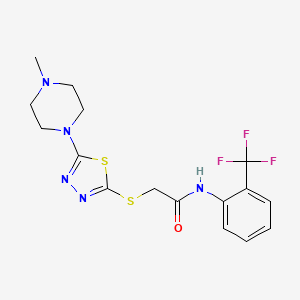
![2-chloro-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide](/img/structure/B2904383.png)
![3-(4-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2904386.png)
![6-{[(Tert-butoxy)carbonyl]amino}spiro[2.5]octane-5-carboxylic acid](/img/structure/B2904391.png)
